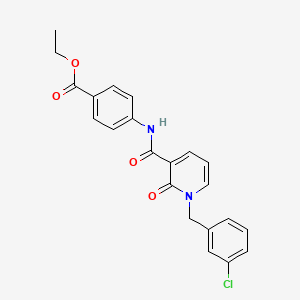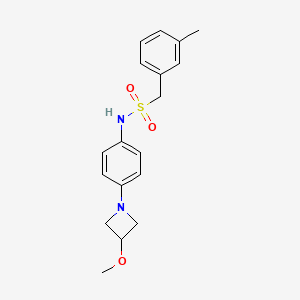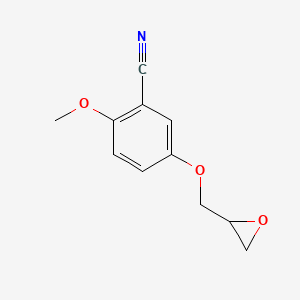![molecular formula C16H18N4O B2582327 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319723-97-0](/img/structure/B2582327.png)
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane, also known as PZII-029, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic azabicyclooctanes, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with the sigma-2 receptor. This compound binds to the receptor with high affinity and selectivity, leading to the modulation of its activity. The sigma-2 receptor is known to be involved in various cellular processes, including cell proliferation, apoptosis, and stress response. The modulation of the sigma-2 receptor activity by 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vivo studies have shown that 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane can reduce the growth of tumors in animal models of cancer. In addition, this compound has been shown to modulate the activity of the sigma-2 receptor, which may have implications for the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane in lab experiments include its high affinity and selectivity for the sigma-2 receptor, its ability to modulate the activity of the receptor, and its potential applications in the treatment of various neurological disorders. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane. One direction is to further investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its interaction with the sigma-2 receptor. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for drug development.
合成法
The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves a multistep process that starts with the preparation of the pyrazole and pyridine precursors. The pyrazole precursor is prepared by reacting 4-chloro-3-nitropyrazole with sodium azide, followed by reduction with palladium on carbon. The pyridine precursor is prepared by reacting 4-bromopyridine with ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate, followed by hydrolysis and decarboxylation. The final step involves the coupling of the two precursors using palladium-catalyzed cross-coupling reaction to yield 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane.
科学的研究の応用
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to exhibit high affinity and selectivity for the sigma-2 receptor, which is a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and stress response. 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been shown to modulate the activity of the sigma-2 receptor, which may have implications for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICWXMGDQMDRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)
![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)



![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)


![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)